molecular formula C8H12N2O B14510646 1-(1H-imidazol-2-yl)-3-methylbutan-1-one CAS No. 62874-47-9

1-(1H-imidazol-2-yl)-3-methylbutan-1-one

Cat. No.: B14510646
CAS No.: 62874-47-9
M. Wt: 152.19 g/mol
InChI Key: FOLJLDSYWYPIFJ-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)-3-methylbutan-1-one is a heterocyclic compound featuring an imidazole ring substituted at the 2-position with a branched alkyl ketone chain (3-methylbutan-1-one). This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The ketone group enhances reactivity for nucleophilic additions or condensations, while the imidazole ring provides a platform for hydrogen bonding and coordination chemistry .

Properties

CAS No.

62874-47-9

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C8H12N2O/c1-6(2)5-7(11)8-9-3-4-10-8/h3-4,6H,5H2,1-2H3,(H,9,10)

InChI Key

FOLJLDSYWYPIFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=NC=CN1

Origin of Product

United States

Biological Activity

1-(1H-imidazol-2-yl)-3-methylbutan-1-one, a compound featuring an imidazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and possible therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}

This structure includes:

  • Imidazole Ring : A five-membered heterocyclic compound with two nitrogen atoms.
  • Butanone Side Chain : Contributing to its lipophilicity and biological activity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness as an inhibitor of bacterial growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of heme oxygenase (HO-1), an enzyme implicated in various pathological conditions including cancer. A fragment-based approach identified it as a potential hit compound with an IC50 value of approximately 1.03 µM, indicating strong inhibitory activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Coordination : The imidazole moiety can coordinate with metal ions in enzymes, altering their activity.
  • Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological targets, improving binding affinity and specificity .

Study on HO-1 Inhibition

A notable study involved evaluating the compound's effects on HO-1 activity using rat spleen microsomal fractions. The results illustrated a significant reduction in heme catabolites in the presence of the compound, confirming its role as a potent inhibitor .

Antimicrobial Efficacy Assessment

In another study focusing on its antimicrobial properties, this compound was tested against multi-drug resistant strains. The findings indicated that the compound not only inhibited growth but also exhibited bactericidal effects at higher concentrations.

Comparison with Similar Compounds

Positional Isomerism: 1H-Imidazol-1-yl vs. 1H-Imidazol-2-yl Substitution

  • 1-(1H-Imidazol-1-yl)-3-methylbutan-1-one (CAS 10364-92-8): Substitution at the 1-position of the imidazole alters electronic conjugation. This positional difference may also affect binding affinity in biological systems .

Chain Modifications: Saturation and Functional Groups

  • 1-(1H-Imidazol-2-yl)-3-methylbut-2-en-1-one (CAS 61985-33-9): The presence of a double bond in the butan chain (but-2-en-1-one) introduces an α,β-unsaturated ketone (enone) system. This enhances reactivity toward Michael additions and Diels-Alder reactions, unlike the saturated analog. However, the enone structure may increase susceptibility to photodegradation .
  • 1-(1H-Benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one Hydrobromide ():
    Replacement of the methyl group with a sulfanyl-linked benzimidazole introduces a sulfur atom and aromaticity. The hydrobromide salt improves solubility in polar solvents, while the benzimidazole enhances π-π stacking interactions, relevant in drug design .

Substituent Complexity: Hydrophilicity vs. Hydrophobicity

  • 1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone (CAS 94944-70-4): The tetrahydroxybutyl substituent drastically increases hydrophilicity (logP = -1.2 estimated) compared to the hydrophobic 3-methylbutan chain (logP ~1.5). This compound is more suited for aqueous-phase reactions or applications requiring hydrogen-bonding interactions .
  • 1-((5-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)thio)-3,3-dimethylbutan-2-one (CAS 302929-96-0): The benzimidazole-thioether structure and methoxy group enhance lipophilicity (logP ~3.0), favoring membrane permeability in drug candidates.

Pharmaceutical Intermediates

  • 1-(1H-Imidazol-2-yl)methanamine (): Used in synthesizing adenosine receptor ligands, highlighting the role of imidazole-ketone hybrids in medicinal chemistry. The ketone group facilitates Schiff base formation, a common step in ligand design .

Comparative Data Table

Compound Name CAS Number Key Features Molecular Weight logP (Estimated) Applications
1-(1H-Imidazol-2-yl)-3-methylbutan-1-one N/A 2-yl substitution, saturated chain 166.20 1.5 Pharmaceutical intermediates
1-(1H-Imidazol-1-yl)-3-methylbutan-1-one 10364-92-8 1-yl substitution, reduced conjugation 152.20 1.3 Bulk chemical synthesis
1-(1H-Imidazol-2-yl)-3-methylbut-2-en-1-one 61985-33-9 α,β-unsaturated ketone 164.18 1.8 Industrial reagents
1-[5-(Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone 94944-70-4 Hydrophilic substituents 230.22 -1.2 Aqueous-phase reactions
1-(Benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one 302929-96-0 Thioether, benzimidazole 292.40 3.0 Lipophilic drug candidates

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